molecular formula C6H5N3S2 B1518176 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine CAS No. 1153982-21-8

3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1518176
CAS No.: 1153982-21-8
M. Wt: 183.3 g/mol
InChI Key: QFXHCHSYJLLXCM-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic aromatic organic compound that contains a thiophene ring attached to a 1,2,4-thiadiazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of thiophene-3-carboxylic acid with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and heated to a specific temperature to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of reactor type and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of thiophene derivatives with reduced functional groups.

  • Substitution: Formation of substituted thiadiazoles and thiophenes.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown promise as a lead molecule in drug discovery, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.

  • Material Science: Its unique chemical structure makes it suitable for use in the synthesis of advanced materials with specific electronic and optical properties.

  • Industrial Chemistry: The compound is used as an intermediate in the synthesis of other chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific structural features and biological activity. Similar compounds include:

  • 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but different position of the thiophene ring.

  • 3-(Thiophen-3-yl)propanoic acid: Contains a thiophene ring but with a different functional group.

  • Thiophene-3-carboxylic acid: A simpler compound without the thiadiazole ring.

Properties

IUPAC Name

3-thiophen-3-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S2/c7-6-8-5(9-11-6)4-1-2-10-3-4/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXHCHSYJLLXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153982-21-8
Record name 3-(thiophen-3-yl)-1,2,4-thiadiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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